molecular formula C13H13NO3 B15056757 Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate

Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B15056757
M. Wt: 231.25 g/mol
InChI Key: HTFGFDPFFMUQEG-UHFFFAOYSA-N
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Description

Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process, forming the pyrrole ring. The final product is obtained after esterification with methanol under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The methoxyphenyl group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

    Methyl 5-phenyl-1H-pyrrole-2-carboxylate: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.

    Methyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate: Similar structure but with the methoxy group in a different position, leading to variations in properties.

    Methyl 5-(3-hydroxyphenyl)-1H-pyrrole-2-carboxylate: Contains a hydroxyl group instead of a methoxy group, influencing its solubility and reactivity.

Uniqueness: Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This structural feature can enhance its chemical stability, reactivity, and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H13NO3/c1-16-10-5-3-4-9(8-10)11-6-7-12(14-11)13(15)17-2/h3-8,14H,1-2H3

InChI Key

HTFGFDPFFMUQEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(N2)C(=O)OC

Origin of Product

United States

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